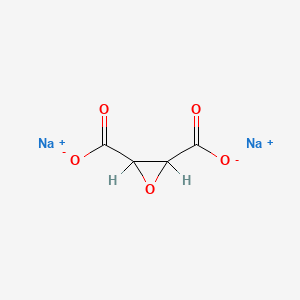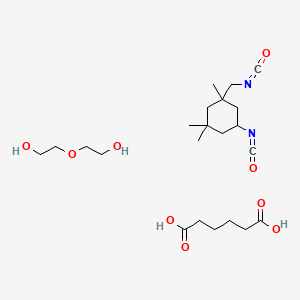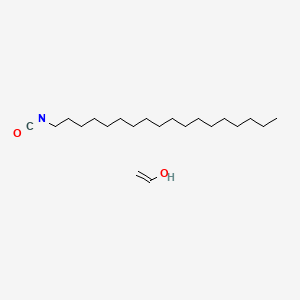
Vinyl docosanoate
Overview
Description
Vinyl docosanoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a vinyl ester of docosanoic acid, which is a long-chain fatty acid that is found in various natural sources. Vinyl docosanoate has been synthesized using various methods, and its unique properties have made it an attractive molecule for researchers in various fields.
Scientific Research Applications
Catalytic Asymmetric Synthesis
Vinyl docosanoate can be utilized in catalytic asymmetric synthesis processes. The compound’s ability to form vinyl carbocations makes it a valuable intermediate in stereoselective reactions. These reactions are crucial in the preparation of pharmaceuticals and the enzymatic construction of natural products. The enantiocontrol provided by catalysts using vinyl docosanoate is significant for creating molecules with the desired chirality, which is essential in drug development .
Polymerization Reactions
The vinyl group in vinyl docosanoate allows for its use in various polymerization techniques, including free radical polymerization. This process is fundamental to creating a wide range of polymeric materials. Vinyl docosanoate can be copolymerized with other monomers to produce polymers with specific properties, such as increased flexibility or improved thermal stability .
Biodegradable Polymers
Research into the biodegradability of vinyl ester-based polymers includes compounds like vinyl docosanoate. These studies are vital for developing sustainable materials that can break down in the environment. Vinyl docosanoate could be used to create coatings, adhesives, and packaging materials that offer an eco-friendlier alternative to traditional plastics .
Fuel Alternatives
The potential of vinyl docosanoate in creating polyperoxides presents an opportunity to explore alternative fuels. Polyperoxides exhibit high exothermal degrading behavior and autocombustibility, which could be harnessed as a renewable energy source, reducing dependence on fossil fuels .
Mechanism of Action
Target of Action
It is believed to interact with lipid enveloped viruses, including the herpes simplex virus (hsv) . The compound’s primary targets are likely the viral envelope proteins that facilitate viral entry into host cells .
Mode of Action
Vinyl docosanoate is thought to inhibit fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication . This mechanism of action is similar to that of docosanol, a related compound .
Biochemical Pathways
It is known that the compound interferes with the process of viral entry into host cells, which is a crucial step in the viral replication cycle . By inhibiting this process, vinyl docosanoate can effectively halt the progression of viral infections.
Pharmacokinetics
It is known that related compounds, such as docosanol, exhibit poor bioavailability
Result of Action
The primary result of vinyl docosanoate’s action is the inhibition of viral replication. By preventing the fusion of the viral envelope with the host cell membrane, the compound effectively stops the virus from entering host cells and replicating . This can help to limit the spread of the virus and reduce the severity of viral infections.
Action Environment
The action of vinyl docosanoate can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by temperature, pH, and the presence of other substances . .
properties
IUPAC Name |
ethenyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h4H,2-3,5-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIKSHMNSAWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175568 | |
| Record name | Vinyl docosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21306-13-8 | |
| Record name | Ethenyl docosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21306-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl docosanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl docosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl docosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(Z)-hex-3-enyl] (E)-2-methylpent-2-enoate](/img/structure/B1614985.png)


![1H-Pyrazol-5-amine, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B1614990.png)

